molecular formula C8H7ClF3N B1358812 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine CAS No. 65686-86-4

1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine

Cat. No.: B1358812
CAS No.: 65686-86-4
M. Wt: 209.59 g/mol
InChI Key: ZGFGADXCVWZZHD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine is an organic compound characterized by the presence of a chlorophenyl group and a trifluoroethanamine moiety

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine typically involves the reaction of 4-chlorobenzaldehyde with trifluoroethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .

Scientific Research Applications

1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and properties.

    1-(4-Fluorophenyl)-2,2,2-trifluoroethanamine:

    1-(4-Methylphenyl)-2,2,2-trifluoroethanamine:

Properties

IUPAC Name

1-(4-chlorophenyl)-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFGADXCVWZZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640767
Record name 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65686-86-4
Record name 1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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